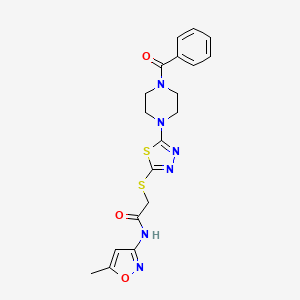![molecular formula C9H6Cl2N2O3 B2563130 7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐 CAS No. 1322604-90-9](/img/structure/B2563130.png)
7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride is a heterocyclic compound known for its diverse applications in scientific research and industry. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic structure combining pyridine and pyrimidine rings. The presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position further enhances its chemical reactivity and potential for various applications.
科学研究应用
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyridine with ethyl acetoacetate under acidic conditions to form the intermediate 4-oxo-4H-pyrido[1,2-a]pyrimidine. This intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 7th position. The final step involves the hydrolysis of the ester group to form the carboxylic acid, followed by conversion to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. The purification processes, such as recrystallization or chromatography, are also scaled up to ensure the compound meets the required purity standards for its intended applications.
化学反应分析
Types of Reactions
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions to achieve the desired oxidation state.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives, while reduction can produce 4-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
作用机制
The mechanism of action of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid: Lacks the chlorine atom at the 7th position, which may affect its reactivity and biological activity.
7-chloro-4-oxo-4H-quinoline-3-carboxylic acid: Similar structure but with a quinoline core instead of pyrido[1,2-a]pyrimidine, leading to different chemical properties and applications.
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: The carboxylic acid group is replaced with a carboxamide, altering its solubility and reactivity.
Uniqueness
The presence of both the chlorine atom and the carboxylic acid group in 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride makes it unique in terms of its chemical reactivity and potential applications. The chlorine atom enhances its ability to undergo substitution reactions, while the carboxylic acid group provides a site for further functionalization or conjugation with other molecules.
属性
IUPAC Name |
7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3.ClH/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5;/h1-4H,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPYEEIYNHBLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B2563048.png)
![3-(4-ethoxyphenyl)-5-[(3-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)
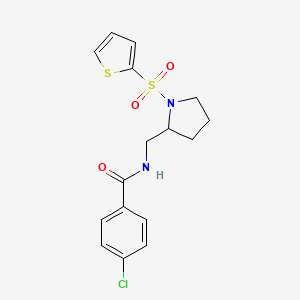
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)
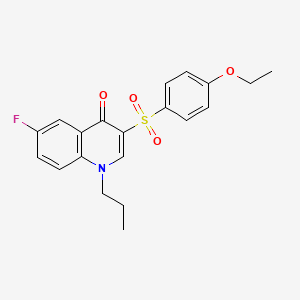
![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)
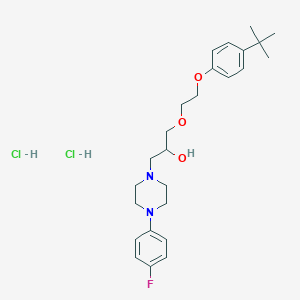
![5-Methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B2563060.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2563061.png)

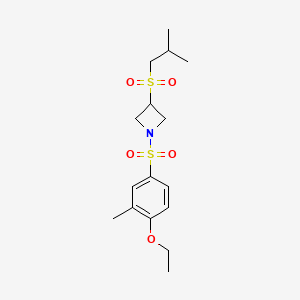
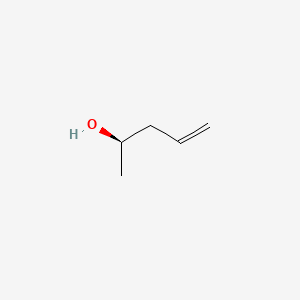
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)
